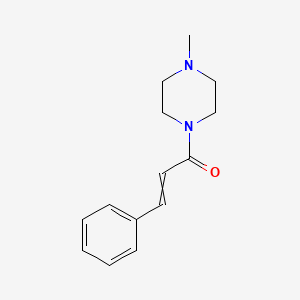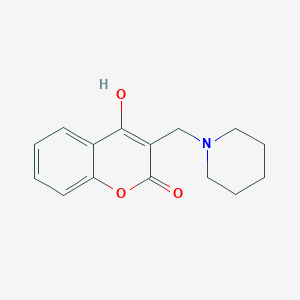
4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-196901: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one , is a compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one typically involves the reaction of 4-hydroxycoumarin with 1-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydro derivative.
Substitution: The piperidinylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents such as or in the presence of a base like or .
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: can be compared with other hydroxycoumarins, such as:
- 4-hydroxycoumarin
- 7-hydroxycoumarin
- 6-hydroxycoumarin
Uniqueness: The presence of the 1-piperidinylmethyl group in 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one distinguishes it from other hydroxycoumarins. This structural feature imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-hydroxy-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2 |
InChI Key |
ZZUCJGSOKDNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B10812764.png)
![4-[5-(Hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B10812768.png)

![3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole](/img/structure/B10812787.png)
![10H-Phenothiazine, 10-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B10812788.png)
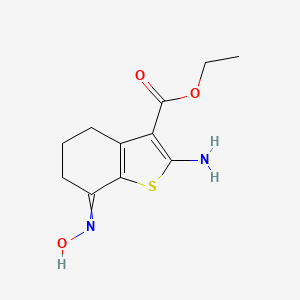
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10812802.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10812807.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B10812833.png)
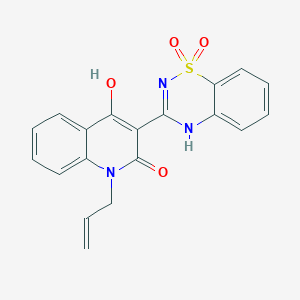
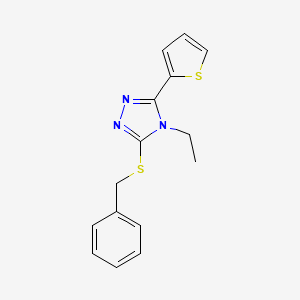
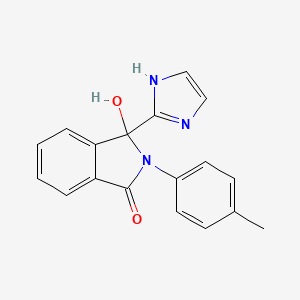
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B10812853.png)
